(2-Aminocyclohexyl)methanol

Description

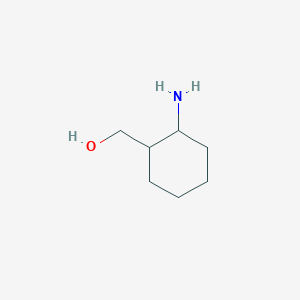

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-aminocyclohexyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWPGEWXYDEQAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89854-92-2 | |

| Record name | (2-aminocyclohexyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Aminocyclohexyl Methanol and Its Derivatives

Stereoselective Synthesis Approaches towards Chiral (2-Aminocyclohexyl)methanol (B2818073)

The synthesis of specific stereoisomers of this compound is critical for its use in fields like asymmetric catalysis and pharmaceutical development. Chemists employ both enantioselective and diastereoselective strategies to control the three-dimensional arrangement of atoms in the molecule.

Enantioselective Synthesis Pathways

Enantioselective synthesis aims to produce one specific enantiomer (a non-superimposable mirror image) of a chiral molecule. This is achieved by using chiral influences, such as auxiliaries or catalysts, to guide the formation of new stereocenters.

A foundational strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a non-chiral starting material. wikipedia.org This auxiliary is a stereogenic group that directs the stereochemical outcome of subsequent reactions. wikipedia.org After establishing the desired chirality, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Common examples of chiral auxiliaries include oxazolidinones and pseudoephedrine derivatives. wikipedia.org For instance, chiral oxazolidinones are widely used in stereoselective aldol (B89426) reactions, where they help form two adjacent stereocenters with high precision. wikipedia.org The auxiliary works by blocking one face of the enolate intermediate, forcing the electrophile (like an aldehyde) to approach from the less hindered side, thereby controlling the absolute stereochemistry of the product. wikipedia.org

A novel approach combines asymmetric catalysis with the use of a chiral auxiliary, where the auxiliary itself is installed on the substrate through a catalytic enantioselective reaction. nih.gov This method offers the robustness of auxiliary-based methods while only requiring a catalytic amount of the chiral source, blending the best aspects of both strategies. nih.gov

Asymmetric catalysis is a powerful tool for generating chiral molecules, relying on substoichiometric amounts of a chiral catalyst to produce large quantities of an enantioenriched product. nih.gov Various catalytic systems are effective for synthesizing chiral amino alcohols and their precursors.

Chiral Brønsted acids, such as phosphoric acids derived from (R)-1,1'-bi-2-naphthol (BINOL), have been successfully used as catalysts. acs.org For example, a chiral phosphoric acid featuring thioxanthone groups can catalyze the enantioselective [2+2] photocycloaddition between N,O-acetals (derived from compounds like (1-aminocyclohexyl)methanol) and various olefins. acs.orgorganic-chemistry.org This reaction proceeds under visible light, with the catalyst facilitating triplet energy transfer and controlling the facial selectivity to yield products with high enantiomeric excess (84–98% ee). acs.orgorganic-chemistry.org

Bifunctional catalysts, such as those combining a thiourea (B124793) and an arylboronic acid, are also employed. These catalysts can facilitate asymmetric aza-Michael additions, a key reaction for forming chiral β-amino acids, which are precursors to 1,2-amino alcohols. jst.go.jpkyoto-u.ac.jp The catalytic enantioselective aza-Michael addition of α,β-unsaturated carboxylic acids is a powerful method for producing optically active β-amino acids. jst.go.jp

Furthermore, metal-based catalysts are crucial in asymmetric hydrogenations. Iron(II) complexes, for example, serve as environmentally friendlier alternatives to ruthenium-based catalysts for the asymmetric transfer hydrogenation of ketones and imines, producing chiral alcohols and amines with good to excellent yields and enantiopurity. nih.gov

Table 1: Examples of Asymmetric Catalysis for Synthesizing Chiral Amino Alcohols and Related Structures

| Catalyst System | Reaction Type | Substrate Type | Key Feature | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Phosphoric Acid with Thioxanthone | [2+2] Photocycloaddition | N,O-Acetals and Olefins | Visible light irradiation; catalyst acts as a photosensitizer. | 84–98% | acs.orgorganic-chemistry.org |

| Bifunctional Thiourea-Arylboronic Acid | Aza-Michael Addition | α,β-Unsaturated Carboxylic Acids | Creates optically active β-amino acids. | Up to 90% | jst.go.jp |

| Iron(II) Complex | Asymmetric Transfer Hydrogenation | Prochiral Ketones and Imines | Environmentally friendlier metal catalyst. | Good to excellent | nih.gov |

Diastereoselective Control in Cyclohexane (B81311) Ring Systems for Isomer Specificity

Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple stereocenters within a molecule. In the context of the cyclohexane ring of this compound, this means controlling whether the amino and methanol (B129727) groups are on the same side (cis) or opposite sides (trans) of the ring.

One effective method for achieving diastereoselectivity is through the catalytic hydrogenation of a substituted cyclohexanone (B45756) derivative. For example, the hydrogenation of a triethyl 2-oxyiminocyclohexane-1,5,5-tricarboxylate over a Raney nickel catalyst predominantly yields the cis-2-aminotricarboxylate isomer. scispace.com This selectivity is attributed to the specific adsorption of the starting material onto the catalyst surface, which dictates the direction of hydrogen addition. scispace.com Similarly, a highly selective hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts using a Raney nickel catalyst cartridge can produce cis-4-aminocyclohexanols with greater than 99% selectivity. researchgate.net

Synergistic photocatalysis and organocatalysis have also been used to achieve high diastereoselectivity. A [3+2] cycloaddition of cyclopropylamines with olefins, catalyzed by an organic phosphoric acid under photocatalyst-free conditions, can produce spirocyclic amino compounds with diastereomeric ratios as high as 99:1. mdpi.com

General Synthetic Routes to this compound

Beyond complex stereoselective methods, several general synthetic routes are available for producing this compound, often as a mixture of stereoisomers. These methods are typically robust and suitable for larger-scale production where isomeric purity is not the primary concern.

Catalytic Hydrogenation Methodologies

Catalytic hydrogenation is a widely used industrial process for the synthesis of aminocyclohexane derivatives from aromatic precursors. This method involves the reduction of an aromatic ring and/or other functional groups using hydrogen gas in the presence of a metal catalyst.

A common route involves the hydrogenation of a 4-aminobenzoic ester. google.com This process reduces the benzene (B151609) ring to a cyclohexane ring and can simultaneously reduce the ester group to a primary alcohol, yielding 4-aminocyclohexylmethanol. The choice of catalyst and reaction conditions is crucial for achieving high yield and purity. google.com A variety of catalysts can be used, including platinum, rhodium, ruthenium, or palladium on a carbon support (Pt/C, Rh/C, Ru/C, Pd/C), as well as Raney Nickel (Raney-Ni). google.com The reaction is typically performed in a solvent such as methanol or ethanol (B145695) at elevated temperatures (20–150 °C) and pressures (2.0–15.0 MPa). google.com The use of a mixed catalyst system, such as rhodium and ruthenium, can help control the ratio of cis to trans isomers in the final product. google.com

Table 2: Conditions for Catalytic Hydrogenation in the Synthesis of Aminocyclohexyl Alcohols

| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Product | Reference |

|---|---|---|---|---|---|---|

| 4-Aminobenzoic Ester | Pt/C, Rh/C, Ru/C, Pd/C, Raney-Ni | Methanol, Ethanol | 20–150 | 2.0–15.0 | trans-4-Aminocyclohexylmethanol | google.com |

| 4,4'-Methylenedianiline | Rhodium and Ruthenium | Inert Organic Solvent | 130–220 | Not specified | bis(para-Aminocyclohexyl)methane | google.com |

| 2-Oxyiminocyclohexane derivative | Raney Nickel | Isopropanol | Reflux | Atmospheric | cis-2-Aminocyclohexane derivative | scispace.com |

Reductive Amidation and Ester Reduction Strategies

A prominent strategy for synthesizing this compound involves the combination of reductive amination and ester reduction, often starting from readily available cyclohexanone derivatives. A common precursor is an ethyl 2-oxocyclohexanecarboxylate. google.com The synthesis can be designed to produce specific stereoisomers.

Reductive Amination of a Ketoester: This step establishes the amino group on the cyclohexane ring. The reaction of a β-keto ester with an amine forms an enamine or imine, which is then reduced. google.comresearchgate.net Using a chiral amine can guide the stereochemical outcome. Common reducing agents for this transformation include sodium borohydride (B1222165). google.com

Ester Reduction: The ester functionality of the resulting 2-aminocyclohexanecarboxylate intermediate is subsequently reduced to the primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or a sodium borohydride-methanol system are effective for this conversion. researchgate.net

A direct approach involves the reduction of the ester group in a compound like (1S,2S)-2-aminocyclohexane-1-carboxylic acid to yield ((1S,2S)-2-aminocyclohexyl)methanol. google.comgoogle.com This transformation is a key step in the synthesis of intermediates for pharmaceuticals. google.com

Table 1: Overview of Reductive Amidation/Ester Reduction Strategy

| Step | Precursor Example | Reagents | Intermediate/Product |

| 1. Reductive Amination | Ethyl 2-oxocyclohexane carboxylate google.com | (S)-(-)-1-phenylethylamine, Sodium borohydride, Isobutyric acid google.com | (1R, 2S)-Ethyl 2-((S)-1-phenylethylamino)cyclohexanecarboxylate google.com |

| 2. Ester Reduction | 2-Aminocyclohexanecarboxylic acid ester | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)/Methanol researchgate.net | This compound |

Multi-Step Conversions from Accessible Precursors

This compound can be synthesized through multi-step sequences starting from accessible and often achiral precursors. These routes build the molecule's complexity and stereochemistry through a series of controlled reactions. udel.eduyoutube.com

A well-documented pathway begins with ethyl 2-oxocyclohexane carboxylate . google.com This approach utilizes a chiral auxiliary to introduce stereoselectivity. The key steps are:

Reaction with (S)-(-)-1-phenylethylamine in the presence of a Lewis acid catalyst (e.g., ytterbium trifluoromethanesulfonate) to form an enamine. google.com

Diastereoselective reduction of the enamine using sodium borohydride, which yields the corresponding amino ester with a high degree of stereocontrol. google.com

The chiral auxiliary (phenylethyl group) is then removed, typically via hydrogenolysis using a palladium on carbon (Pd/C) catalyst.

Finally, the ester group is reduced to the hydroxymethyl group to afford the target this compound. google.com

Another versatile precursor is cyclohexene oxide , which can be prepared from cyclohexene. orgsyn.org The epoxide ring is susceptible to nucleophilic attack, which can be exploited to introduce the amine functionality. A potential route involves the regioselective opening of the epoxide with an amine or an azide (B81097) nucleophile, followed by reduction and subsequent functional group manipulations to install the hydroxymethyl group.

More complex multi-step syntheses have been developed from bicyclic precursors generated via Diels-Alder reactions. researchgate.netbeilstein-journals.org For instance, the cycloaddition of furan (B31954) and ethyl (E)-3-nitroacrylate produces an oxanorbornene adduct. beilstein-journals.org Through a sequence of reduction of the nitro group, protection of the resulting amine, and reductive cleavage of the bicyclic system, various stereoisomers of hydroxylated 2-aminocyclohexanecarboxylic acid derivatives can be accessed, which are direct precursors to functionalized this compound analogs. researchgate.netbeilstein-journals.org

Preparation of Functionalized this compound Derivatives

The bifunctional nature of this compound, possessing both a primary amine and a primary alcohol, allows for a wide range of derivatization strategies at the nitrogen and oxygen atoms, as well as modifications to the cyclohexyl core.

N-Substitution and Derivatization Strategies

The primary amino group is a versatile handle for introducing a variety of functional groups through N-substitution.

N-Acylation: The amine readily reacts with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form stable amide bonds. This has been used to couple the aminocyclohexylmethanol core to other molecules, for example in the synthesis of Janus Kinase (JAK) inhibitors where the amine is condensed with a carboxylic acid using coupling agents like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). jst.go.jp

N-Alkylation: Alkyl groups can be introduced onto the nitrogen atom. A common method is reductive amination, where this compound is reacted with an aldehyde or ketone to form an imine or hemiaminal, which is then reduced in situ with an appropriate reducing agent like sodium borohydride or sodium cyanoborohydride. google.comlibretexts.orgcommonorganicchemistry.com

N-Arylation: The amino group can be arylated, for instance, by reaction with activated aromatic systems. In the synthesis of carbocyclic nucleoside analogs, the amine of a related amino alcohol was reacted with 5-amino-4,6-dichloropyrimidine (B16409) in the presence of a base. mdpi.comsemanticscholar.org

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base provides the corresponding sulfonamides. orgsyn.org

Protecting Groups: For multi-step syntheses, the amino group is often protected to prevent unwanted side reactions. A common protecting group is the tert-butyloxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). beilstein-journals.org

Table 2: Examples of N-Substitution Reactions

| Reaction Type | Reagent Example | Functional Group Formed |

| N-Acylation | Carboxylic Acid + EDC/HOBt jst.go.jp | Amide |

| N-Alkylation | Aldehyde + NaBH₃CN libretexts.org | Secondary Amine |

| N-Arylation | 5-amino-4,6-dichloropyrimidine semanticscholar.org | N-Aryl Amine |

| N-Sulfonylation | p-Toluenesulfonyl chloride orgsyn.org | Sulfonamide |

| N-Protection | Di-tert-butyl dicarbonate (Boc₂O) beilstein-journals.org | Carbamate (Boc-amine) |

O-Functionalization of the Hydroxyl Group

The primary hydroxyl group can be selectively functionalized, often after protection of the more nucleophilic amino group.

O-Acylation (Esterification): The hydroxyl group can be converted into an ester by reacting it with an acid chloride or anhydride. For example, treatment with trimethylacetyl chloride in the presence of a base like sodium hydride yields the corresponding pivaloate ester. rsc.org

O-Silylation (Ether Formation): Silyl (B83357) ethers are common protecting groups for alcohols due to their stability and ease of removal. The hydroxyl group of this compound can be protected by reaction with a silyl chloride, such as triisopropylsilyl chloride (TIPSCl), in the presence of a base like triethylamine (B128534) to form a TIPS ether. rsc.org This strategy is useful for directing reactivity to the amino group in subsequent steps.

Modifications and Analog Synthesis within the Cyclohexyl Scaffold

Beyond N- and O-functionalization, the cyclohexyl ring itself can be modified to create a diverse range of analogs. These modifications often aim to introduce new functionalities or alter the spatial arrangement of the existing groups.

One approach involves starting with unsaturated precursors. For example, stereoselective epoxidation of a cyclohexene-containing β-lactam, followed by regioselective opening of the resulting epoxide with a nucleophile, can introduce hydroxyl groups and other functionalities onto the ring. researchgate.net This allows for the synthesis of highly functionalized derivatives of this compound.

A significant area of analog synthesis involves using this compound as a scaffold to build carbocyclic nucleoside analogs. mdpi.comresearchgate.net In these syntheses, a purine (B94841) or pyrimidine (B1678525) base is constructed onto the amino group, and the resulting molecule mimics natural nucleosides but with a stable carbocyclic ring instead of a furanose sugar. mdpi.comsemanticscholar.org This demonstrates how the core structure can be incorporated into much larger and more complex bioactive molecules. mdpi.com Furthermore, derivatives have been synthesized as potential mPGES-1 inhibitors for treating inflammation and pain, highlighting the scaffold's utility in medicinal chemistry. thieme-connect.com

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (2-Aminocyclohexyl)methanol (B2818073), offering detailed information about the chemical environment of each atom.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the nature of the atoms attached to them. For instance, the carbon atom bonded to the hydroxyl group (C-OH) will be deshielded and appear at a higher chemical shift compared to the other cyclohexyl carbons. libretexts.orgoregonstate.edu

Typical ¹H NMR Chemical Shift Ranges for Functional Groups in Related Structures:

| Functional Group | Typical Chemical Shift (δ, ppm) |

| Alkane C-H | 0.8 - 1.9 |

| CH-O (Alcohol/Ether) | 3.5 - 5.5 |

| CH-N (Amine) | 2.5 - 3.5 |

Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in Related Structures:

| Functional Group | Typical Chemical Shift (δ, ppm) |

| Alkane C | 10 - 50 |

| C-O (Alcohol/Ether) | 50 - 90 |

| C-N (Amine) | 30 - 60 |

Two-Dimensional NMR (COSY, NOESY, HSQC, HMBC) for Connectivity and Conformation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and determining the three-dimensional structure of molecules like this compound. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. emerypharma.com Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity of the protons around the cyclohexyl ring and within the aminomethyl side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the stereochemistry, such as the cis or trans relationship of the amino and methanol (B129727) groups on the cyclohexane (B81311) ring. The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. libretexts.orgnih.gov It provides a clear map of one-bond ¹H-¹³C connectivities, greatly simplifying the assignment of both the proton and carbon spectra. libretexts.orgnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. libretexts.org This long-range connectivity information is essential for piecing together the complete molecular structure, especially in more complex derivatives of this compound. libretexts.org

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide information about the vibrational modes of the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds.

Characteristic FT-IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| N-H (Amine) | Stretching | 3300-3500 (medium, may show two bands for -NH₂) |

| C-H (Alkane) | Stretching | 2850-2960 |

| C-O (Alcohol) | Stretching | 1000-1260 |

| N-H (Amine) | Bending | 1590-1650 |

The broadness of the O-H and N-H stretching bands is often indicative of hydrogen bonding.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, providing information about vibrational modes. While FT-IR is particularly sensitive to polar bonds like O-H and C=O, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide detailed information about the C-C and C-H vibrations of the cyclohexane ring. The C-O stretching mode in methanol typically appears around 1000 cm⁻¹, while the C-H stretching modes of the methyl group are observed in the 2800-3000 cm⁻¹ region. physicsopenlab.org

High-Resolution Mass Spectrometry for Molecular Structure Elucidation of Complex Derivatives

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with very high accuracy. It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular formula. For complex derivatives of this compound, HRMS is invaluable for confirming the identity of the synthesized compounds and for elucidating the structures of unknown products or impurities. By providing an exact mass, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of the absolute configuration of chiral centers and offers detailed insights into the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

For a chiral molecule like this compound, obtaining a single crystal of sufficient quality is the first critical step. This can often be achieved through derivatization of the primary amine or alcohol functional group to introduce moieties that promote crystallization. The resulting crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure.

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion. When the X-ray wavelength is near the absorption edge of a heavier atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By analyzing these differences, the absolute configuration of the molecule can be unequivocally assigned as either (R,R), (S,S), (R,S), or (S,R) for the two chiral centers in this compound.

A hypothetical data table for a crystalline derivative of this compound is presented below to illustrate the type of information obtained from an X-ray crystallographic study.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C8H17NO2 |

| Formula Weight | 159.23 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 8.543(2) |

| b (Å) | 10.211(3) |

| c (Å) | 12.567(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (Å3) | 1095.8(5) |

| Z | 4 |

| Calculated Density (g/cm3) | 1.234 |

| Flack Parameter | 0.02(3) |

Advanced Chiral Analytical Methods for Enantiomeric Purity Determination (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For chiral compounds, specialized chiral stationary phases (CSPs) are employed to resolve enantiomers. The determination of enantiomeric purity is crucial in many applications, particularly in the pharmaceutical industry where different enantiomers can have vastly different pharmacological activities.

The separation of the enantiomers of this compound would involve the use of a chiral HPLC column. These columns contain a chiral selector immobilized on a solid support (typically silica (B1680970) gel). The enantiomers of the analyte interact differently with the chiral selector, leading to different retention times and thus, separation.

Common types of CSPs that could be effective for separating the enantiomers of this compound include polysaccharide-based phases (e.g., cellulose or amylose derivatives), Pirkle-type phases, and macrocyclic antibiotic phases. The choice of the mobile phase is also critical and is optimized to achieve the best separation. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol (B145695). For basic compounds like this compound, a small amount of an amine additive (e.g., diethylamine) is often added to the mobile phase to improve peak shape and resolution.

The enantiomeric excess (ee) or enantiomeric purity can be calculated from the peak areas of the two enantiomers in the chromatogram.

Below is a hypothetical example of a chiral HPLC method that could be developed for the enantiomeric purity determination of a derivatized form of this compound.

| Parameter | Hypothetical Condition |

|---|---|

| HPLC System | Agilent 1260 Infinity II |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | 2.1 |

Applications of 2 Aminocyclohexyl Methanol in Organic Synthesis and Catalysis

As Chiral Building Blocks and Precursors in Complex Molecule Synthesis

The inherent chirality and bifunctional nature of (2-Aminocyclohexyl)methanol (B2818073) make it an excellent starting material for the synthesis of a wide array of complex organic molecules. Its well-defined stereochemistry allows for the precise control of the three-dimensional arrangement of atoms in the target molecules, a critical aspect in the development of biologically active compounds and advanced materials.

Construction of Diverse Molecular Architectures

The cyclohexane (B81311) ring of this compound provides a robust and conformationally restricted framework for the construction of diverse molecular architectures. The amino and hydroxyl groups serve as convenient handles for further chemical modifications, enabling the elaboration of the core structure into more complex systems. For instance, it can be used to synthesize chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, and then subsequently removed.

One notable application is in the synthesis of oxazoline-containing ligands. These ligands are readily prepared from chiral amino alcohols like this compound and have proven to be highly effective in a multitude of asymmetric catalytic reactions. The synthesis typically involves the condensation of the amino alcohol with a nitrile or carboxylic acid derivative to form the oxazoline (B21484) ring. The modular nature of this synthesis allows for the facile introduction of various substituents, enabling the fine-tuning of the ligand's steric and electronic properties for optimal performance in a specific catalytic transformation.

Role in Natural Product Synthesis and Bioactive Compound Development

The structural motifs present in many natural products often include chiral amino alcohol fragments. Consequently, this compound serves as a valuable starting material for the total synthesis of these complex and biologically significant molecules. Its pre-defined stereochemistry can be directly incorporated into the target molecule, simplifying the synthetic route and ensuring the correct absolute configuration of the final product. While specific examples of natural product total syntheses directly employing this compound are not extensively documented in readily available literature, the general utility of chiral 1,2-amino alcohols in this area is well-established. The principles of asymmetric synthesis often rely on such chiral building blocks to achieve the high levels of stereocontrol required for the construction of intricate natural product frameworks.

Integration into Medicinal Chemistry Scaffolds and Drug-like Compounds

The development of new pharmaceuticals is a major driving force in organic synthesis, and the identification of novel molecular scaffolds with desirable pharmacological properties is a key objective. This compound and its derivatives have found application in medicinal chemistry as integral components of drug-like molecules. The rigid cyclohexane core can act as a scaffold to orient functional groups in a specific spatial arrangement, which is crucial for effective binding to biological targets such as enzymes and receptors.

A notable example is the use of [(1S,3S)-3-Aminocyclohexyl]methanol as a useful intermediate in the preparation of novel microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitors. mPGES-1 is a key enzyme in the inflammatory pathway and is a therapeutic target for the treatment of pain and inflammation. The specific stereochemistry of the aminocyclohexyl methanol (B129727) core is critical for the inhibitory activity of these compounds.

As Ligands in Catalytic Systems

The amino and hydroxyl groups of this compound provide excellent coordination sites for metal ions, making it an ideal precursor for the synthesis of chiral ligands for asymmetric catalysis. These ligands, when complexed with a transition metal, can create a chiral environment around the metal center, enabling the catalysis of reactions with high enantioselectivity.

Design and Synthesis of Chiral this compound-Derived Ligands

A wide variety of chiral ligands have been synthesized from this compound, with oxazoline and Schiff base derivatives being among the most common.

Oxazoline Ligands: As previously mentioned, the reaction of this compound with nitriles or carboxylic acid derivatives provides a straightforward route to chiral oxazoline ligands. These P,N-ligands, such as phosphinooxazolines (PHOX), have become a privileged class of ligands in asymmetric catalysis. The synthesis allows for the introduction of a wide range of substituents on both the oxazoline ring and the phosphorus atom, providing a high degree of tunability.

Schiff Base Ligands: The condensation of the amino group of this compound with an aldehyde or ketone yields a chiral Schiff base ligand. These ligands, often featuring additional donor atoms from the aldehyde or ketone fragment, can form stable complexes with various transition metals. The steric and electronic properties of the Schiff base can be easily modified by changing the carbonyl component in the condensation reaction.

The general synthetic strategies for these ligands are outlined below:

| Ligand Type | General Synthetic Route |

| Oxazoline Ligands | Condensation of this compound with a nitrile in the presence of a catalyst, or reaction with a carboxylic acid followed by cyclization. |

| Schiff Base Ligands | Condensation of this compound with an aldehyde or ketone, typically with removal of water. |

Transition Metal-Catalyzed Reactions

Ligands derived from this compound have been successfully employed in a variety of transition metal-catalyzed asymmetric reactions. The choice of metal and the specific ligand structure are crucial for achieving high catalytic activity and enantioselectivity.

Palladium-Catalyzed Reactions: Palladium complexes of this compound-derived ligands, particularly phosphinooxazolines, have been extensively used in asymmetric allylic alkylation reactions. These reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The chiral ligand controls the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate, leading to the formation of one enantiomer in excess.

Copper-Catalyzed Reactions: Copper complexes bearing diamine ligands derived from chiral amino alcohols are effective catalysts for a range of asymmetric transformations. These include Henry reactions, conjugate additions, and cyclopropanations. The ability of the ligand to create a well-defined chiral pocket around the copper center is key to inducing high levels of enantioselectivity.

Rhodium-Catalyzed Reactions: Rhodium catalysts are widely used in asymmetric hydrogenation and hydroformylation reactions. Chiral ligands derived from this compound can be used to control the stereochemistry of these important industrial processes. The electronic and steric properties of the ligand influence both the rate and the enantioselectivity of the reaction.

Organocatalytic Applications Utilizing this compound Derivatives

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. Derivatives of this compound have been successfully employed in the development of novel organocatalysts.

A notable example is the synthesis of prolinamides derived from 2-(2-aminocyclohexyl)phenols. These compounds have been shown to be highly effective organocatalysts for the direct aldol (B89426) reaction between ketones and aldehydes. These catalysts can achieve high stereoselectivity, affording the aldol products with up to a 99:1 anti/syn diastereomeric ratio and a 99:1 enantiomeric ratio. Computational studies have suggested that the aldehyde is activated through dual hydrogen bonding with the amide NH and the phenolic OH group of the catalyst.

As Reagents in Specific Organic Transformations

Beyond their role in catalysis, chiral molecules like this compound can be used as chiral auxiliaries or resolving agents. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereoselectivity of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled wikipedia.org. While specific examples of this compound as a chiral auxiliary are not extensively documented in readily available literature, the principle is well-established with structurally similar compounds. For instance, chiral resolution, the separation of a racemic mixture into its enantiomers, often employs chiral resolving agents that form diastereomeric salts with the racemate, allowing for their separation by crystallization wikipedia.org. This compound, being a chiral amine, has the potential to be used as a resolving agent for racemic acids.

Development of Novel Functional Materials Incorporating this compound Structures

The incorporation of chiral building blocks like this compound into polymeric structures or metal-organic frameworks (MOFs) can lead to the development of novel functional materials with unique properties and applications.

Polymers: Chiral polymers can exhibit interesting properties such as chiral recognition and can be used as stationary phases in chromatography or as catalysts themselves. The synthesis of polymers with functional groups capable of cross-linking is an active area of research google.com. While the direct polymerization of this compound is not widely reported, its functional groups offer handles for incorporation into polymer backbones or as pendant groups.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The use of chiral organic linkers can lead to the formation of chiral MOFs, which have potential applications in enantioselective separations, sensing, and asymmetric catalysis. The functionalization of MOF linkers, for example with amino groups, is a known strategy to enhance their catalytic or photocatalytic activity beilstein-journals.org. The bifunctional nature of this compound makes it a candidate for the design of such chiral linkers.

Theoretical and Computational Investigations of 2 Aminocyclohexyl Methanol

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangements (conformations) of (2-Aminocyclohexyl)methanol (B2818073) and understanding the distribution of its electrons, which governs its chemical behavior. northwestern.edunih.gov

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of the size of this compound. rsc.orgresearchgate.netnih.gov DFT studies can be employed to investigate the relative stabilities of its various stereoisomers (cis and trans) and conformers, such as the different chair and boat conformations of the cyclohexane (B81311) ring and the rotational positions (rotamers) of the aminomethyl group.

By calculating the total electronic energy of each optimized geometry, a stability ranking can be established. The most stable conformer corresponds to the global minimum on the potential energy surface. Furthermore, DFT provides insights into the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals is a key indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

| Conformer | Isomer | Ring Conformation | Relative Energy (kcal/mol) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 1 | trans | Chair (eq, eq) | 0.00 | 5.8 |

| 2 | trans | Chair (ax, ax) | 4.5 | 5.6 |

| 3 | cis | Chair (eq, ax) | 2.1 | 5.7 |

| 4 | cis | Chair (ax, eq) | 2.5 | 5.7 |

| 5 | trans | Twist-Boat | 6.2 | 5.4 |

Note: These are illustrative data based on typical values for substituted cyclohexanes.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. rsc.orgrsc.org Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) offer higher accuracy than standard DFT for calculating energies and intermolecular interactions, albeit at a significantly greater computational expense. rsc.orgresearchgate.net

These high-level methods are often used to obtain benchmark energies for key structures that were initially optimized using DFT. For this compound, ab initio calculations would provide a more precise determination of the relative energies between the most stable cis and trans isomers, as well as the energy barriers for ring inversion. This level of accuracy is crucial for building a reliable picture of the molecule's conformational landscape. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate steps of a chemical reaction, identifying short-lived intermediates, and determining the energetic factors that control the reaction speed.

A chemical reaction proceeds from reactants to products via a high-energy configuration known as the transition state. Identifying the geometry and energy of this transition state is paramount to understanding the reaction mechanism. Computational algorithms can locate these saddle points on the potential energy surface.

For reactions involving this compound, such as its synthesis or its participation as a ligand or catalyst, transition state analysis can clarify the sequence of bond-breaking and bond-forming events. For instance, in a catalyzed reaction, calculations could model the binding of reactants to the this compound, the structure of the transition state for the key chemical transformation, and the final release of the products.

Once the energies of the reactants, products, and all relevant intermediates and transition states have been calculated, a reaction energy profile can be constructed. This profile visually represents the energy changes that occur as the reaction progresses. The height of the energy barrier from the reactants to the highest-energy transition state is the activation energy (Ea).

The activation energy is a critical parameter for predicting the rate of a reaction. Using principles from transition state theory, the calculated activation energy can be used to estimate the reaction rate constant (k). Comparing the activation energies for different possible reaction pathways allows chemists to predict which mechanism is more likely to occur under specific conditions. polimi.itresearchgate.net

Table 2: Hypothetical Energy Profile for a Reaction Catalyzed by this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| R + C | Reactants + Catalyst | 0.0 |

| RC | Reactant-Catalyst Complex | -5.2 |

| TS1 | First Transition State | +15.8 |

| INT | Intermediate Complex | -8.1 |

| TS2 | Second Transition State | +12.3 |

| PC | Product-Catalyst Complex | -12.5 |

| P + C | Products + Catalyst | -10.0 |

Note: This table illustrates a hypothetical two-step reaction pathway.

Stereochemical Predictions and Conformational Landscape Analysis

This compound is a chiral molecule with two stereocenters, leading to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The trans isomers are the (1R,2R) and (1S,2S) pair of enantiomers, while the cis isomers are the (1R,2S) and (1S,2R) pair.

Computational analysis of the conformational landscape involves systematically exploring the molecule's degrees of freedom—primarily the rotation around single bonds and the puckering of the cyclohexane ring—to identify all stable, low-energy conformers. For this compound, this would involve mapping the potential energy surface as a function of the dihedral angles associated with the C-C bond connecting the substituents and the C-N and C-O bonds of the side chains.

This comprehensive analysis reveals the relative populations of different conformers at a given temperature and the energy barriers separating them. Such information is vital for understanding how the molecule's shape influences its physical properties and its interactions with other molecules, such as in biological systems or during catalytic processes. The most stable conformer is typically the trans-diequatorial chair form, which minimizes steric strain between the two substituent groups.

Table 3: Summary of Stereoisomers and Predicted Stabilities

| Stereoisomer | Configuration | Predicted Most Stable Conformation | Predicted Relative Stability |

|---|---|---|---|

| (1R,2R) | trans | diequatorial | Most Stable |

| (1S,2S) | trans | diequatorial | Most Stable (enantiomer) |

| (1R,2S) | cis | equatorial-axial | Less Stable |

Solvent Effects on Reactivity, Structure, and Spectroscopic Properties

The chemical environment created by a solvent can significantly alter the behavior of a solute molecule. Computational models, particularly those employing Density Functional Theory (DFT) and solvation models like the Polarizable Continuum Model (PCM), are instrumental in predicting how solvents influence the properties of this compound.

Reactivity and Structure: Solvents can affect the conformational equilibrium of this compound, particularly the orientation of the aminomethyl (-CH₂NH₂) and hydroxyl (-OH) groups relative to the cyclohexane ring. In nonpolar solvents, intramolecular hydrogen bonding between the amino and hydroxyl groups is a dominant factor, stabilizing a more compact conformation. In polar protic solvents like water or methanol (B129727), intermolecular hydrogen bonds with the solvent can disrupt the intramolecular bond, favoring more extended conformations.

Theoretical calculations on related substituted cyclohexanes have shown that the energy difference between conformers can be as small as 0.5 kcal/mol, a margin that is significantly influenced by the surrounding solvent. nih.gov For instance, studies on cis-2-halocyclohexanols revealed that while gas-phase calculations might predict one conformer to be more stable, the presence of a solvent can shift this equilibrium. nih.gov Molecular dynamics simulations further suggest that explicit solvent interactions, especially hydrogen bonding, play a critical role in stabilizing specific conformers. nih.gov

The reactivity of the amine and alcohol functional groups is also solvent-dependent. Solvents can stabilize transition states, thereby altering reaction rates. For example, in a reaction where the amine group acts as a nucleophile, a polar aprotic solvent might enhance its nucleophilicity compared to a polar protic solvent that would solvate the lone pair.

Spectroscopic Properties: Solvent polarity can induce shifts in the vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts of this compound. Computational spectroscopy can predict these changes. For example, the O-H and N-H stretching frequencies in the IR spectrum are particularly sensitive to hydrogen bonding. In a non-polar solvent, a sharp band corresponding to the intramolecularly hydrogen-bonded O-H stretch would be expected. In a polar solvent, this band would likely broaden and shift to a lower frequency due to intermolecular hydrogen bonding with the solvent.

The table below illustrates hypothetical data from a DFT study on the major conformer of trans-(2-Aminocyclohexyl)methanol, showing how key spectroscopic features might change with solvent polarity.

| Solvent (Dielectric Constant, ε) | Calculated O-H Stretch (cm⁻¹) | Calculated ¹³C Shift (C-OH) (ppm) | Calculated ¹³C Shift (C-NH₂) (ppm) |

| Gas Phase (ε = 1) | 3650 | 65.2 | 58.1 |

| Chloroform (ε = 4.8) | 3625 | 65.8 | 58.5 |

| Acetone (ε = 20.7) | 3510 | 66.5 | 59.2 |

| Water (ε = 78.4) | 3450 | 67.1 | 59.8 |

Note: This table is illustrative and based on general principles of computational chemistry. Specific values require dedicated quantum chemical calculations for this compound.

Ligand-Substrate/Receptor Interactions Modeling in Catalysis and Molecular Recognition

This compound and its derivatives are valuable chiral ligands in asymmetric catalysis, often used in transition-metal complexes. mdpi.comchiralpedia.com Computational modeling is essential for understanding the mechanisms of these catalytic reactions and the origins of enantioselectivity.

Modeling in Catalysis: In asymmetric synthesis, computational methods like DFT are used to model the transition states of catalytic cycles. researchgate.net For a catalyst system involving a metal complex with a this compound-derived ligand, modeling can elucidate the three-dimensional structure of the catalyst-substrate complex. This allows researchers to identify the key non-covalent interactions—such as hydrogen bonds, steric repulsion, and van der Waals forces—that control the stereochemical outcome of the reaction.

For example, in a transfer hydrogenation reaction, the hydroxyl and amino groups of the ligand can coordinate to the metal center and simultaneously interact with the substrate through hydrogen bonding, creating a highly organized chiral pocket. DFT calculations can determine the energies of the competing diastereomeric transition states that lead to the R and S enantiomers of the product. The energy difference between these transition states (ΔΔG‡) directly correlates with the predicted enantiomeric excess (ee), providing a powerful tool for catalyst design and optimization.

Molecular Recognition and Receptor Interactions: Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). mdpi.comajol.infobiointerfaceresearch.comresearchgate.net This method is crucial for drug discovery and understanding biological processes. If this compound or its derivatives are being investigated as potential pharmacophores, docking studies can predict their binding affinity and mode of interaction with a target protein.

A typical docking simulation involves placing the ligand in the binding site of the receptor and sampling numerous conformations and orientations to find the most energetically favorable pose. The interactions are evaluated using a scoring function that estimates the binding free energy. Key interactions often involve hydrogen bonds between the ligand's hydroxyl and amino groups and amino acid residues (e.g., Asp, Glu, Ser, Thr) in the receptor's active site. The cyclohexyl backbone contributes to the shape complementarity and can engage in hydrophobic interactions.

The following table presents hypothetical results from a molecular docking study of trans-(1R,2R)-2-Aminocyclohexyl)methanol against a hypothetical protein kinase.

| Parameter | Value | Interacting Residues |

| Binding Affinity (kcal/mol) | -6.8 | ASP145, LYS72, PHE80 |

| Hydrogen Bonds | 2 | ASP145 (with -OH), LYS72 (with -NH₂) |

| Hydrophobic Interactions | 1 | PHE80 (with cyclohexyl ring) |

| Predicted Inhibition Constant (Kᵢ) | 8.5 µM | N/A |

Note: This table is a representative example of data generated from molecular docking simulations.

These computational approaches provide deep mechanistic insights that guide the rational design of new catalysts and bioactive molecules based on the this compound scaffold. chiralpedia.com

Future Directions and Emerging Research Avenues for 2 Aminocyclohexyl Methanol

Exploration of Novel Synthetic Pathways with Enhanced Sustainability and Atom Economy

The development of environmentally benign and efficient methods for the synthesis of (2-Aminocyclohexyl)methanol (B2818073) and its derivatives is a key area of future research. Traditional synthetic routes often involve multiple steps, the use of hazardous reagents, and the generation of significant waste. Future efforts will likely focus on addressing these limitations through the principles of green chemistry.

Key Research Thrusts:

Biocatalysis: The use of enzymes to catalyze the synthesis of chiral amines and amino alcohols is a rapidly growing field. Biocatalytic routes offer high enantioselectivity under mild reaction conditions, significantly reducing the environmental impact. Research is anticipated to focus on the discovery and engineering of novel transaminases and keto reductases for the asymmetric synthesis of this compound from readily available starting materials. One-pot enzymatic cascades, combining multiple reaction steps in a single vessel, will be crucial for improving process efficiency.

Atom Economy: Synthetic strategies that maximize the incorporation of all reactant atoms into the final product are highly desirable. Future research will explore catalytic reactions, such as reductive amination of corresponding hydroxy ketones or aldehydes, that proceed with high atom economy. The development of catalytic systems that minimize the use of stoichiometric reagents and activating groups will be a priority.

Renewable Feedstocks: The transition from petrochemical-based starting materials to renewable resources is a central goal of sustainable chemistry. Research into the synthesis of this compound precursors from biomass-derived platform chemicals will be an important long-term objective.

| Synthetic Strategy | Advantages | Research Focus |

| Biocatalysis | High enantioselectivity, Mild reaction conditions, Reduced waste | Discovery of novel enzymes, Enzyme engineering, One-pot cascade reactions |

| Atom-Economical Reactions | Maximized resource utilization, Minimized waste generation | Development of catalytic reductive amination, Minimizing protecting group chemistry |

| Renewable Feedstocks | Reduced reliance on fossil fuels, Improved sustainability profile | Synthesis from biomass-derived platform chemicals |

Development of Advanced this compound-Based Catalysts for Challenging Transformations

The chiral backbone of this compound makes it an excellent scaffold for the design of novel ligands and organocatalysts for asymmetric synthesis. Future research will focus on developing advanced catalysts capable of promoting challenging chemical transformations with high efficiency and selectivity.

Emerging Catalyst Designs:

Chiral Ligands for Metal Catalysis: Derivatives of this compound can be readily synthesized to create a diverse range of bidentate and tridentate ligands for transition metal catalysis. These ligands can be fine-tuned to control the stereochemical outcome of reactions such as asymmetric hydrogenation, C-H activation, and cross-coupling reactions.

Organocatalysts: The amino and hydroxyl groups of this compound can be functionalized to generate novel organocatalysts. For example, the incorporation of thiourea (B124793) or squaramide moieties can lead to catalysts for hydrogen bond-mediated asymmetric reactions.

Bifunctional Catalysts: The inherent bifunctionality of the molecule allows for the development of catalysts that can activate both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and selectivity.

| Catalyst Type | Target Transformations | Potential Advantages |

| Chiral Metal Complexes | Asymmetric hydrogenation, C-H functionalization, Cross-coupling | High turnover numbers, Broad substrate scope |

| Organocatalysts | Michael additions, Aldol (B89426) reactions, Mannich reactions | Metal-free catalysis, Lower toxicity, Air and moisture tolerance |

| Bifunctional Catalysts | Cooperative catalysis, Enantioselective protonation | Enhanced reactivity and enantioselectivity |

Integration into Supramolecular Chemistry and Self-Assembly Systems

The ability of this compound to participate in hydrogen bonding and coordination interactions makes it an attractive building block for the construction of well-defined supramolecular architectures.

Future Research Directions:

Hydrogen-Bonded Networks: The amine and alcohol functionalities can act as both hydrogen bond donors and acceptors, enabling the formation of intricate one-, two-, and three-dimensional hydrogen-bonded networks. The chirality of the molecule can be used to induce chirality in the resulting supramolecular assemblies.

Coordination Polymers and Metal-Organic Frameworks (MOFs): this compound and its derivatives can serve as ligands for the construction of coordination polymers and MOFs. The functional groups can be oriented to create porous materials with potential applications in gas storage, separation, and heterogeneous catalysis.

Self-Assembled Monolayers: The molecule can be used to modify surfaces through the formation of self-assembled monolayers (SAMs). The orientation and packing of the molecules in the SAM can be controlled by the stereochemistry of the cyclohexane (B81311) ring, leading to chiral surfaces with applications in enantioselective sensing and separation.

Application in Materials Science Beyond Traditional Catalysis and Organic Frameworks

The unique properties of this compound can be harnessed to create novel materials with advanced functionalities.

Potential Applications:

Polymer Chemistry: this compound can be incorporated into polymer backbones or used as a monomer to create functional polymers. The resulting materials may exhibit interesting thermal, mechanical, and optical properties. For instance, its incorporation could enhance the dyeability and moisture-wicking properties of polyamide fibers.

Hybrid Materials: The molecule can be used as a linker to create organic-inorganic hybrid materials. For example, it can be grafted onto the surface of silica (B1680970) or other inorganic nanoparticles to improve their dispersibility in organic matrices and to introduce new functionalities.

Functional Surfaces: The ability to form self-assembled monolayers makes this compound a candidate for the modification of surfaces to control properties such as wetting, adhesion, and biocompatibility.

Multi-disciplinary Research at the Interface of Chemistry and Chemical Biology for Target Identification

The structural features of this compound make it a valuable scaffold in medicinal chemistry and chemical biology for the development of bioactive molecules and chemical probes.

Interdisciplinary Research Opportunities:

Scaffold for Bioactive Molecules: The cyclohexane ring provides a rigid framework that can be decorated with various functional groups to interact with biological targets. For instance, derivatives of aminocyclohexyl)methanol have been explored as intermediates in the synthesis of inhibitors for enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a target for anti-inflammatory drugs researchgate.net.

Chemical Probes: By attaching reporter groups such as fluorophores or affinity tags to this compound-based scaffolds, chemical probes can be designed to identify and study the biological targets of small molecules. These probes can be used in techniques like affinity chromatography and fluorescence microscopy to elucidate mechanisms of drug action.

Q & A

Q. What are the primary synthetic routes for (2-Aminocyclohexyl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via catalytic hydrogenation or nitro-group reduction. For example, ethyl 2-(2-nitrocyclohexyl)acetate undergoes hydrogenation with Raney Nickel in ethanol to yield stereoisomeric amino derivatives . Key factors include:

- Catalyst selection : Palladium on carbon (Pd/C) or Raney Nickel for selective reduction.

- Solvent choice : Polar aprotic solvents (e.g., ethanol) enhance nitro-group reactivity.

- Temperature : Moderate conditions (25–50°C) prevent side reactions like over-reduction.

- Data Note : Yields vary with stereochemistry; cis-isomers often dominate due to steric hindrance in trans configurations .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR resolves cyclohexyl proton environments (e.g., axial vs. equatorial H) and amino/hydroxymethyl group coupling patterns. For example, ethyl 2-((1R,2S)-2-aminocyclohexyl)acetate shows distinct methine proton splitting at δ 1.01–1.34 ppm .

- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for structurally similar (2-aminophenyl)methanol derivatives .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 144 for CHNO) confirm molecular weight .

Advanced Research Questions

Q. How does stereochemistry impact the pharmacological activity of this compound derivatives?

- Methodological Answer : Stereoisomers exhibit divergent receptor-binding profiles. For example:

- Enantioselective synthesis : Chiral catalysts (e.g., Ru-BINAP) yield enantiopure intermediates for opioid receptor ligands .

- Pharmacological assays : In vitro binding studies (e.g., μ-opioid receptor affinity) show (1R,2R)-configured derivatives have higher potency than (1S,2S)-isomers due to spatial compatibility with receptor pockets .

- Data Contradiction : Some studies report conflicting IC values due to assay variability (e.g., cell type, radioligand purity). Cross-validation via orthogonal methods (e.g., functional cAMP assays) is advised .

Q. What strategies resolve discrepancies in reported synthetic yields for (2-Aminocycloclohexyl)methanol derivatives?

- Methodological Answer :

- Reaction Optimization : Screen catalysts (e.g., Pd/C vs. PtO), solvents (e.g., MeOH vs. THF), and reducing agents (e.g., NaBH vs. H) using Design of Experiments (DoE) .

- Byproduct Analysis : LC-MS identifies side products (e.g., over-reduced cyclohexane derivatives) to adjust stoichiometry .

- Reproducibility Protocols : Standardize inert atmosphere conditions (N/Ar) and catalyst activation steps to minimize batch-to-batch variability .

Q. How are computational models applied to predict the physicochemical properties of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts pKa (~9.5 for the amino group) and logP (~1.2), correlating with solubility and membrane permeability .

- Molecular Dynamics (MD) : Simulates hydrogen-bonding networks in aqueous solutions, explaining stability in protic solvents .

- Limitations : Predictions may deviate for stereoisomers; experimental validation via potentiometric titration is critical .

Application-Oriented Questions

Q. In what biomedical research contexts is this compound utilized?

- Methodological Answer :

- Neuropharmacology : Serves as a precursor for N-substituted derivatives targeting opioid receptors (e.g., U-47700 analogs) .

- Enzyme Inhibition : Modifies cytochrome P450 isoforms in metabolic pathway studies, requiring chiral HPLC to isolate active enantiomers .

- Toxicity Screening : Ames tests and hepatocyte assays assess mutagenic potential, with GHS classification guiding safety protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.